

A Comparative Crystallographic Analysis of Halogenated Pyridine Derivatives

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Compound of Interest

Compound Name: 2-Bromo-3,5-dichloropyridine

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A detailed examination of the solid-state structures of halogenated pyridine derivatives reveals the profound influence of halogen substitution on molecular geometry and crystal packing. This guide provides a comparative analysis of the crystallographic data of two representative compounds, offering insights for researchers, scientists, and drug development professionals in the rational design of novel molecules with tailored solid-state properties.

This guide delves into the X-ray crystallographic data of two halogenated pyridine derivatives, providing a side-by-side comparison of their key structural parameters. While crystallographic data for **2-Bromo-3,5-dichloropyridine** derivatives are not readily available in the public domain, this comparison of closely related halogenated pyridines serves as a valuable surrogate for understanding the structural implications of halogen atom substitution on the pyridine ring. The insights gleaned from these analyses are crucial for predicting and controlling the solid-state properties of new chemical entities in the fields of medicinal chemistry and materials science.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for two distinct halogenated pyridine derivatives, facilitating a direct comparison of their solid-state structures. These compounds, while not direct derivatives of **2-Bromo-3,5-dichloropyridine**, offer a clear illustration of how the nature and position of halogen substituents dictate the crystal lattice parameters.

Parameter	2-Chloro-pyridin-3-ol	2-Bromo-pyridin-3-ol
Chemical Formula	C ₅ H ₄ ClNO	C ₅ H ₄ BrNO
Formula Weight	129.54	174.00
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	3.896(1)	3.889(1)
b (Å)	20.485(3)	21.001(4)
c (Å)	6.818(1)	6.840(1)
β (°)	104.98(2)	105.18(2)
Volume (Å ³)	525.3(2)	538.5(2)
Z	4	4
Calculated Density (g/cm ³)	1.636	2.149

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. A general experimental protocol for such an analysis is outlined below.

Synthesis and Crystallization

The halogenated pyridine compounds are typically synthesized according to established literature procedures. Single crystals suitable for X-ray diffraction are most commonly grown by the slow evaporation of a saturated solution of the compound in an appropriate organic solvent or solvent mixture. Common solvent systems include ethanol, or a combination of hexane and ethyl acetate, at room temperature. The key to obtaining high-quality crystals is to allow the solvent to evaporate slowly and without disturbance.

X-ray Data Collection and Structure Refinement

A suitable single crystal of the compound is carefully selected and mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature, often 100 K or 293 K,

using a diffractometer equipped with a monochromatic X-ray source, such as Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The collected diffraction data frames are then processed to yield integrated intensities, which are subsequently corrected for Lorentz and polarization effects.

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . In a typical refinement, all non-hydrogen atoms are refined anisotropically. Hydrogen atoms are generally placed in calculated positions and refined using a riding model, where their positions are geometrically dependent on the parent atom.

Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of small organic molecules like the **2-Bromo-3,5-dichloropyridine** derivatives.

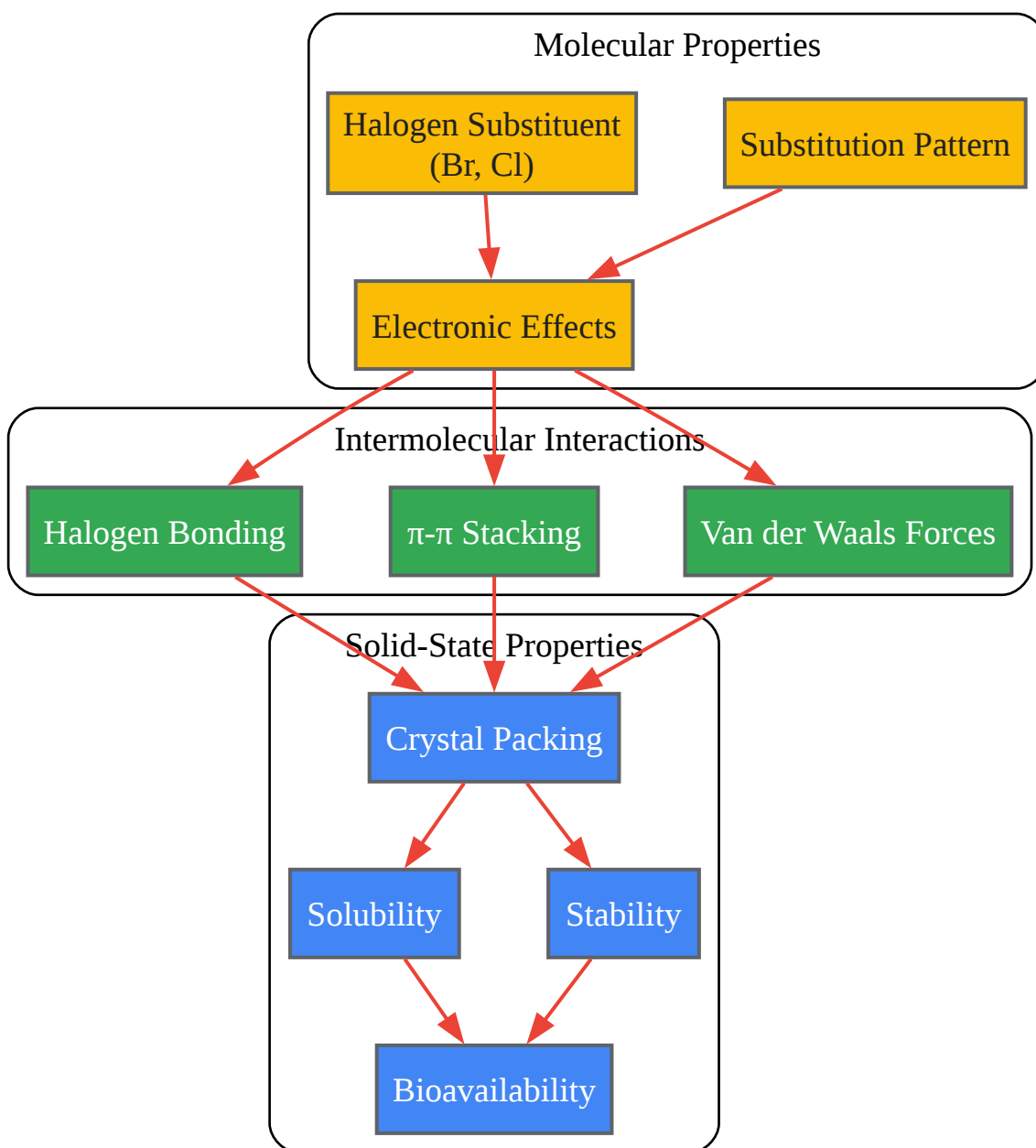


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A general workflow for X-ray crystallography.

Signaling Pathways and Logical Relationships

The interplay of intermolecular forces, dictated by the nature and position of halogen substituents, governs the final crystal packing arrangement. Halogen bonding, a highly directional non-covalent interaction, often plays a pivotal role in the supramolecular assembly of these derivatives. The strength of these interactions can be tuned by altering the halogen atoms, providing a powerful tool for crystal engineering. The logical relationship between molecular structure and solid-state properties is a cornerstone of rational drug design, influencing critical parameters such as solubility, stability, and bioavailability.



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Influence of halogen substitution on solid-state properties.

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